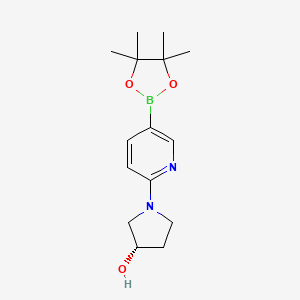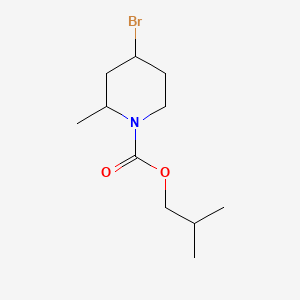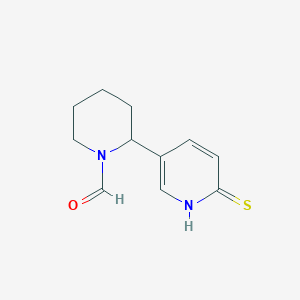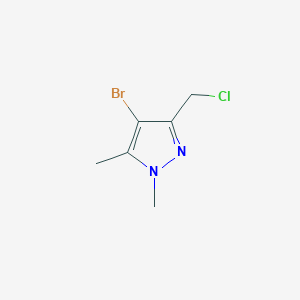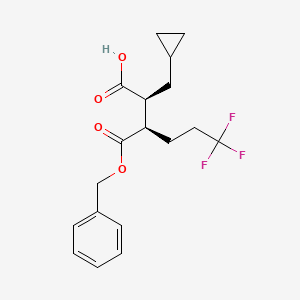
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a cyclopropylmethyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid typically involves multiple steps:
Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzyl alcohol with phosgene or a similar reagent to form the benzyloxycarbonyl chloride, which is then reacted with the appropriate amine.
Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethyl iodide or a similar reagent under conditions that promote the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under certain conditions.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzyloxycarbonyl group would yield a carboxylic acid, while reduction of the trifluoromethyl group would yield a methyl group.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with unique properties, such as increased stability or reactivity.
作用機序
The mechanism of action of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The trifluoromethyl group could enhance the compound’s stability and bioavailability, while the cyclopropylmethyl group might influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoroheptanoic acid: Similar structure but with an additional carbon in the chain.
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoropentanoic acid: Similar structure but with one less carbon in the chain.
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorobutanoic acid: Similar structure but with two fewer carbons in the chain.
Uniqueness
The uniqueness of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and stability, making it a valuable compound for various applications.
特性
分子式 |
C18H21F3O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid |
InChI |
InChI=1S/C18H21F3O4/c19-18(20,21)9-8-14(15(16(22)23)10-12-6-7-12)17(24)25-11-13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2,(H,22,23)/t14-,15+/m1/s1 |
InChIキー |
BEPOLJGUVHSWIX-CABCVRRESA-N |
異性体SMILES |
C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CC1CC(C(CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
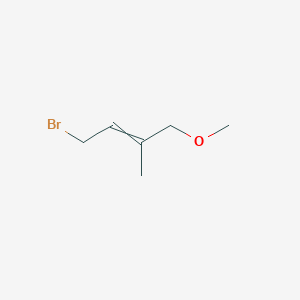
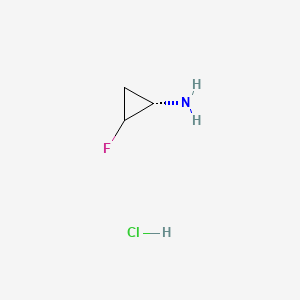
![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)

